molecular formula C11H11N3OS3 B2733634 (4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone CAS No. 2034484-55-2

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone

Cat. No. B2733634
CAS RN: 2034484-55-2
M. Wt: 297.41
InChI Key: BSHGVIUTVPJIEU-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazol is a type of thiadiazole, which is a class of heterocyclic compounds containing a ring of four carbon atoms and one nitrogen atom . Thiophen-3-ylthiazolidin is a type of thiazolidine, which is a class of organic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of thiadiazole derivatives has been studied . The Hurd-Mori reaction is one method used to synthesize 2-(1,2,3-thiadiazol-4-yl)-5-methylthiophene .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of these compounds can vary depending on the specific substituents present on the thiadiazole or thiazolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the molecular weight of 4-Methyl-1,2,3-thiadiazol is 130.17 .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds related to (4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone demonstrate significant potential in anticancer applications. A study synthesized similar compounds and found inhibitory effects on various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Spectral Characterization and Antibacterial Activity

A study focused on the synthesis and spectral characterization of related compounds, applying density functional theory calculations. This research also explored the antibacterial activity of the compounds, offering insights into their potential in antimicrobial applications (Shahana & Yardily, 2020).

Solvent Effects on Molecular Aggregation

An investigation into the effects of solvents on molecular aggregation of similar compounds revealed insights into their behavior in different environments. This study is significant for understanding how these compounds interact in various solvents, which is crucial for their application in different scientific fields (Matwijczuk et al., 2016).

Fluorescent Chemosensor Development

Another application area is the development of fluorescent chemosensors. A study reported the creation of a phenyl thiadiazole-based Schiff base receptor, which showed promise in detecting Al3+ ions. This application is relevant in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Dyeing Performance in Textiles

Compounds with a thiadiazole structure have been utilized in the dyeing of textiles. Research into the synthesis and characterization of thiadiazole derivatives evaluated their dyeing performance on nylon fabric, indicating their utility in the textile industry (Malik, Patel, Tailor, & Patel, 2018).

Antimicrobial Screening

The antimicrobial properties of similar compounds were also explored in a study synthesizing novel thiazolyl pyrazole and benzoxazole. This research is pivotal for pharmaceutical applications where antimicrobial activity is essential (Landage, Thube, & Karale, 2019).

Crystal Structure Analysis

Understanding the crystal structure of these compounds is crucial for their application in various scientific domains. Research focusing on the crystal structure of related compounds provides valuable insights into their molecular configuration, which is essential for material science applications (Nagaraju et al., 2018).

Mechanism of Action

The mechanism of action of these compounds can depend on their specific structure and the target they interact with. For example, some thiadiazole derivatives have been found to have antimicrobial activity .

Future Directions

Future research could focus on synthesizing new derivatives of these compounds and testing their biological activity. For example, thiadiazole derivatives have shown potential as anticancer agents .

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS3/c1-7-9(18-13-12-7)10(15)14-3-5-17-11(14)8-2-4-16-6-8/h2,4,6,11H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHGVIUTVPJIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCSC2C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone

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